
Bazedoxifene
概要
説明
準備方法
合成経路および反応条件
バゼドキシフェンの合成には、複数の段階が必要です。 合成経路の1つには、炭酸カリウムの存在下、4-ヒドロキシベンジルアルコールとエチル2-ブロモアセテートを反応させてフェノキシ酢酸を生成させる反応が含まれます . 次に、この中間体をテトラヒドロフラン中でチオニルクロリドで処理してベンジルクロリドを得ます . ベンジルクロリドは、ジメチルホルムアミド中で水素化ナトリウムを用いてインドール誘導体と反応させて付加体を生成します . この付加体のエステル基は、テトラヒドロフラン中で水素化リチウムアルミニウムを用いて還元して2-ヒドロキシエトキシ化合物を生成します . 次に、この化合物をテトラヒドロフラン中で四臭化炭素とトリフェニルホスフィンで処理して2-ブロモエトキシ化合物を生成します . 最後に、2-ブロモエトキシ化合物をテトラヒドロフラン中でヘキサメチレンイミンと反応させ、エタノール/テトラヒドロフラン中で炭素上のパラジウムによる水素化によって脱ベンジル化してバゼドキシフェンを得ます .
工業的生産方法
バゼドキシフェンの工業的生産方法は、通常、上記のような合成経路を用いた大規模合成を行います。 このプロセスは、収率と純度が最適化されており、最終製品が医薬品の基準を満たすことを保証しています .
化学反応解析
反応の種類
バゼドキシフェンは、以下を含むさまざまな化学反応を起こします。
酸化: バゼドキシフェンは、特にインドール部位で酸化反応を起こす可能性があります。
一般的な試薬および条件
炭酸カリウム: フェノキシ酢酸の生成に使用されます.
チオニルクロリド: フェノキシ酢酸をベンジルクロリドに変換するために使用されます.
水素化ナトリウム: インドール誘導体との反応に使用されます.
水素化リチウムアルミニウム: エステル基の還元に使用されます.
四臭化炭素とトリフェニルホスフィン: 2-ブロモエトキシ化合物を生成するために使用されます.
炭素上のパラジウム: 水素化工程に使用されます.
主な生成物
これらの反応から生成される主な生成物は、最終的な水素化工程後に得られるバゼドキシフェンです .
科学研究での応用
バゼドキシフェンは、さまざまな科学研究で応用されています。
化学: 選択的エストロゲン受容体モジュレーターを研究するためのモデル化合物として使用されます。
生物学: さまざまな組織におけるエストロゲン受容体に対する影響について調査されています。
化学反応の分析
Types of Reactions
Bazedoxifene undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: The ester group in the synthetic intermediate is reduced to a hydroxyl group using lithium aluminium hydride.
Substitution: The synthesis involves nucleophilic substitution reactions, such as the reaction of benzyl chloride with an indole derivative.
Common Reagents and Conditions
Potassium carbonate: Used in the formation of phenoxyacetate.
Thionyl chloride: Used to convert phenoxyacetate to benzyl chloride.
Sodium hydride: Used in the reaction with the indole derivative.
Lithium aluminium hydride: Used for the reduction of the ester group.
Carbon tetrabromide and triphenylphosphine: Used to form the 2-bromoethoxy compound.
Palladium on carbon: Used for the hydrogenation step.
Major Products
The major product formed from these reactions is this compound, which is obtained after the final hydrogenation step .
科学的研究の応用
Treatment of Osteoporosis
Clinical Efficacy
Bazedoxifene has been extensively studied for its efficacy in treating postmenopausal osteoporosis. A pivotal study involving 6,847 postmenopausal women demonstrated that this compound significantly reduced the risk of new vertebral fractures compared to placebo. The incidence of new vertebral fractures was 2.3% for the 20 mg dose and 2.5% for the 40 mg dose, compared to 4.1% in the placebo group, indicating a relative risk reduction of approximately 42% .
Bone Mineral Density Improvement
This compound also enhances bone mineral density (BMD). In clinical trials, it was shown that patients treated with this compound experienced significant increases in lumbar BMD scores, with an average increase of 1.49% in those receiving the highest dosage compared to baseline measurements .
Study | Population | Dosage | Outcome |
---|---|---|---|
Phase III Trial | 6,847 postmenopausal women | 20 mg/40 mg this compound | Reduced new vertebral fractures (2.3% vs. 4.1% placebo) |
BMD Study | Healthy postmenopausal women | Up to 40 mg/day | Increased lumbar BMD by 1.49% |
Management of Menopausal Symptoms
This compound is effective in alleviating moderate to severe vasomotor symptoms associated with menopause when combined with conjugated estrogens. Clinical studies have shown that this combination therapy is beneficial for women who cannot tolerate traditional hormone replacement therapies .
Potential Use in Breast Cancer Treatment
Recent research has explored this compound's role as an anti-cancer agent, particularly in estrogen receptor-positive metastatic breast cancer (ER+ MBC). A phase Ib/II clinical trial assessed the efficacy of this compound combined with palbociclib, a CDK4/6 inhibitor, showing promising results. The combination was well tolerated with a clinical benefit rate of 36%, indicating potential as a therapeutic option for patients resistant to standard endocrine therapies .
Mechanism of Action
This compound exhibits unique properties as a selective estrogen receptor degrader (SERD), effectively antagonizing estrogen receptor-alpha activity and inducing proteasomal degradation in breast cancer cell models . This mechanism differentiates it from other SERMs like tamoxifen and raloxifene.
Off-Label Uses
Apart from its primary indications, this compound has shown promise in preventing glucocorticoid-induced osteoporosis and may have antiproliferative effects against breast cancer cells . Studies indicate that it could be beneficial for patients at increased risk of fractures or those who exhibit resistance to conventional therapies.
Case Study 1: Osteoporosis Management
A randomized clinical trial involving postmenopausal women using low-dose corticosteroids for rheumatoid arthritis demonstrated that those treated with this compound showed significantly improved BMD outcomes compared to controls, highlighting its efficacy beyond standard osteoporosis treatments .
Case Study 2: Breast Cancer
In a cohort of heavily pre-treated ER+ MBC patients, the combination therapy of this compound and palbociclib resulted in a median progression-free survival of 3.6 months, suggesting its potential role in managing advanced breast cancer cases where traditional therapies have failed .
作用機序
バゼドキシフェンは、細胞や組織の種類に応じて、エストロゲン受容体のアゴニストとアンタゴニストの両方として作用します . エストロゲン受容体に結合し、その活性を調節します。 骨組織では、アゴニストとして作用し、骨密度を促進し、骨折のリスクを軽減します . 乳房組織や子宮組織では、アンタゴニストとして作用し、エストロゲン関連癌のリスクを軽減します . バゼドキシフェンは、インターロイキン-6/糖タンパク質130タンパク質相互作用も阻害し、特定の癌の治療に有益です .
類似の化合物との比較
バゼドキシフェンは、以下のような他の選択的エストロゲン受容体モジュレーターと比較されます。
ラロキシフェン: 骨組織に対する作用は似ていますが、薬物動態は異なります.
タモキシフェン: 主に乳癌の治療に使用されるのに対し、バゼドキシフェンは骨粗鬆症に使用されます.
オスペミフェン: 性交痛の治療に使用される一方、バゼドキシフェンは骨粗鬆症に焦点を当てています.
バゼドキシフェンは、アゴニストとアンタゴニストの両方の二重作用を持ち、エストロゲン関連癌のリスクを伴わずに、骨密度に利益をもたらす点でユニークです .
類似化合物との比較
Bazedoxifene is compared with other selective estrogen receptor modulators such as:
Raloxifene: Similar in its action on bone tissue but has different pharmacokinetic properties.
Tamoxifen: Primarily used for breast cancer treatment, whereas this compound is used for osteoporosis.
Ospemifene: Used for the treatment of dyspareunia, while this compound is focused on osteoporosis.
This compound is unique in its dual action as both an agonist and antagonist, providing benefits in bone density without the associated risks of estrogen-related cancers .
生物活性
Bazedoxifene, a selective estrogen receptor modulator (SERM), has garnered significant attention for its biological activity, particularly in the context of osteoporosis treatment and potential applications in breast cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and clinical implications.
This compound exhibits a unique mechanism as a SERM, primarily functioning as an antagonist of estrogen receptor alpha (ER-α). It binds with high affinity to ER-α, exhibiting an IC50 value of 26 nM, comparable to that of other SERMs like raloxifene . Unlike tamoxifen, which can act as both an agonist and antagonist depending on the tissue context, this compound consistently inhibits estrogen-dependent growth in breast cancer cells. It has been shown to induce a conformational change in ER-α that leads to its proteasomal degradation, although this effect is not essential for its antagonist efficacy .
Efficacy in Osteoporosis
This compound has been extensively studied for its efficacy in treating postmenopausal osteoporosis. Clinical trials have demonstrated that it significantly increases bone mineral density (BMD) and decreases markers of bone turnover. In a randomized controlled trial involving 494 menopausal women, this compound reduced bone turnover markers in a dose-dependent manner .
Key Findings from Clinical Trials:
Safety Profile
This compound's safety profile is notable for its minimal stimulation of uterine and breast tissues compared to other SERMs. In clinical trials, the incidence of serious adverse events was comparable to placebo and other treatments like raloxifene. For instance, only 10.3% of patients on this compound experienced serious adverse events over two years .
Case Studies and Research Findings
- Breast Cancer : In animal models, this compound effectively inhibited the growth of tamoxifen-sensitive and -resistant breast tumors. This suggests potential use in advanced breast cancer treatment .
- Multiple Sclerosis : A recent study is investigating this compound as a remyelinating agent in patients with relapsing-remitting multiple sclerosis, showing promise based on preclinical data .
- Endometriosis : this compound has demonstrated significant efficacy in reducing endometriosis lesions in animal studies, indicating its potential as a treatment option for this condition .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Bazedoxifene's mechanism as a GP130/IL-6 signaling antagonist?
- Methodological Answer: Use in vitro cancer cell lines (e.g., RH30, RD rhabdomyosarcoma, ovarian cancer DS-1) treated with this compound to assess STAT3 phosphorylation via Western blotting . For in vivo validation, employ xenograft mouse models to evaluate tumor growth suppression and downstream gene expression (e.g., CYCLIN D1, SURVIVIN) using RT-PCR .
Q. How can researchers confirm this compound's direct binding to GP130?
- Methodological Answer: Utilize surface plasmon resonance (SPR) to measure binding affinity (KD values) by immobilizing recombinant GP130 on a CM5 chip and testing this compound concentrations . Complementary techniques like drug affinity responsive target stability (DARTS) assays and computational docking simulations (e.g., overlapping with IL-6 binding residues) further validate target engagement .
Q. What standardized assays are used to evaluate this compound's efficacy in inhibiting STAT3 activity?
- Methodological Answer:
- STAT3 Phosphorylation: Western blotting with phospho-STAT3 antibodies in cell lysates treated with this compound .
- DNA Binding Activity: Electrophoretic mobility shift assays (EMSAs) or commercial STAT3 DNA-binding kits .
- Downstream Targets: RT-PCR or qPCR for CYCLIN D1, BCL-XL, and microRNAs (miR-21, miR-181b) .
Advanced Research Questions
Q. How can contradictory data on this compound's lack of inhibition on P-AKT/P-ERK pathways be resolved?
- Methodological Answer: Perform cytokine/growth factor screening to identify alternative signaling activators (e.g., IGF-1, EGF) in cell lines where P-AKT/P-ERK persists. Use pathway-specific inhibitors (e.g., AKT inhibitor MK-2206) in combination with this compound to isolate GP130-dependent effects . RNA-seq or phosphoproteomics may uncover compensatory pathways .
Q. What experimental designs optimize the study of this compound's synergy with chemotherapeutics like paclitaxel?
- Methodological Answer:
- Dose-Response Matrix: Test escalating doses of this compound and paclitaxel using cell viability assays (e.g., MTT) to calculate combination indices (CI) via Chou-Talalay method .
- Mechanistic Interrogation: Assess Hippo/YAP pathway modulation via Western blotting (e.g., LATS1 phosphorylation) and EMT markers (e.g., E-cadherin, vimentin) in glioblastoma models .
Q. How can researchers address variability in this compound's anti-tumor efficacy across cancer types?
- Methodological Answer: Stratify cell lines based on IL-6/GP130 signaling dependency using IL-6 ELISA and GP130 knockdown (siRNA) to identify "responder" vs. "non-responder" populations. Validate with patient-derived organoids to model heterogeneity .
Q. What pharmacoeconomic methodologies apply when comparing this compound with other SERMs like Raloxifene?
- Methodological Answer: Conduct cost-utility analyses using Markov models to estimate incremental cost-effectiveness ratios (ICERs) based on QALYs. Input clinical trial data on fracture risk reduction and adverse events into probabilistic sensitivity analyses .
Q. Methodological Challenges & Solutions
Q. How to validate GP130 as the primary target in novel cancer models?
- Methodological Answer:
- Rescue Experiments: Overexpress constitutively active STAT3 or GP130 mutants to reverse this compound-induced apoptosis .
- Competitive Binding: Co-treat with excess IL-6 to assess whether this compound's effects are negated .
Q. What strategies improve reproducibility in preclinical studies of this compound?
- Methodological Answer:
特性
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGJABZCDBEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173593 | |
Record name | Bazedoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bazedoxifene belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). Bazedoxifene acts as both an oestrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes. Bazedoxifene decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range. These effects on bone remodelling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures. Bazedoxifene functions primarily as an oestrogen-receptor antagonist in uterine and breast tissues. | |
Record name | Bazedoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
198481-32-2 | |
Record name | Bazedoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198481-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bazedoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{4-[2-(1-Azepanyl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAZEDOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16TT9C5BK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。